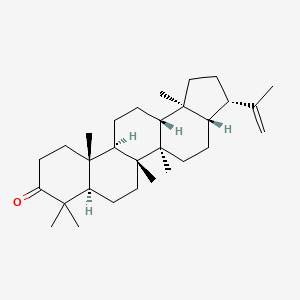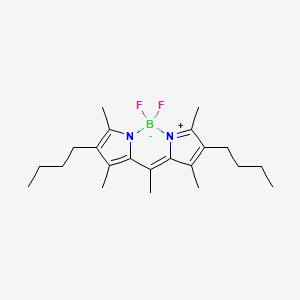
ピロメテン 580
説明
[[(4-Butyl-3,5-dimethyl-1H-pyrrol-2-yl)(4-butyl-3,5-dimethyl-2H-pyrrol-2-ylidene)methyl]methane](difluoroborane) is a useful research compound. Its molecular formula is C22H33BF2N2 and its molecular weight is 374.3 g/mol. The purity is usually 95%.
The exact mass of the compound [[(4-Butyl-3,5-dimethyl-1H-pyrrol-2-yl)(4-butyl-3,5-dimethyl-2H-pyrrol-2-ylidene)methyl]methane](difluoroborane) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality [[(4-Butyl-3,5-dimethyl-1H-pyrrol-2-yl)(4-butyl-3,5-dimethyl-2H-pyrrol-2-ylidene)methyl]methane](difluoroborane) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [[(4-Butyl-3,5-dimethyl-1H-pyrrol-2-yl)(4-butyl-3,5-dimethyl-2H-pyrrol-2-ylidene)methyl]methane](difluoroborane) including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Nd:YAGレーザー励起システムにおけるレーザー色素
ピロメテン 580は、Nd:YAGレーザー励起色素レーザーシステムにおけるレーザー色素として使用されます。 他の色素、例えばローダミン 590や610と比較して、より広範囲で効率的なチューニング曲線を示し、552 nmで38%のピーク変換効率を達成しています .
固体レーザー色素レーザーアプリケーション
this compoundを含浸させたエポキシベースの基質は、固体レーザー色素レーザーアプリケーション用に開発されました。 この基質は、周波数倍増QスイッチNd:YAGレーザーで励起された場合、レーザー媒質として安定で効率的です .
表面増強ラマン散乱(SERS)検出
this compoundは、分子の検出のためのSERS基質の増強に使用されます。 Au/Agナノ粒子でコーティングされた多孔質シリコンで作製された基質は、SERSによるthis compoundの有効な検出に使用されてきました .
作用機序
Target of Action
Pyrromethene 580, also known as 5,11-Dibutyl-2,2-difluoro-4,6,8,10,12-pentamethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene or [(4-Butyl-3,5-dimethyl-1H-pyrrol-2-yl)(4-butyl-3,5-dimethyl-2H-pyrrol-2-ylidene)methyl]methane, is primarily used as a dye in laser systems . Its primary target is the laser medium where it is used to produce laser light through the process of stimulated emission .
Mode of Action
Pyrromethene 580 acts by absorbing energy from a pump source (like a flashlamp or another laser), which excites its electrons to a higher energy level . When these electrons return to their ground state, they emit photons, producing laser light . This dye demonstrates broader and more efficient tuning curves compared with those of other dyes like Rhodamine 590 and 610 .
Biochemical Pathways
As a laser dye, Pyrromethene 580 doesn’t participate in biochemical pathways in the traditional sense. Instead, it’s involved in the physical process of light amplification by stimulated emission of radiation (laser). The energy transitions of the dye molecules are the key elements in this process .
Pharmacokinetics
While traditional pharmacokinetics involving absorption, distribution, metabolism, and excretion (ADME) don’t apply to Pyrromethene 580, it does have important properties related to its use in lasers. For instance, it has specific solubility limits in various solvents like Methanol, Ethanol, NMP, EPH, PPH, p-Dioxane, and Propylene Carbonate .
Result of Action
The result of Pyrromethene 580’s action is the production of laser light. It provides peak conversion efficiencies of 38% at 552 nm and 32% at 571 nm . Moreover, these dyes provide conversion efficiencies of 31% near 572.5 nm, a wavelength used for fluorescence studies .
Action Environment
The action of Pyrromethene 580 can be influenced by various environmental factors. For instance, the concentration of the dye in the laser medium can affect the efficiency of light production . Additionally, the type of solvent used can impact the dye’s solubility and, consequently, its performance . The stability of Pyrromethene 580 can also be affected by the intensity of the pump source .
生化学分析
Biochemical Properties
It is known that Pyrromethene 580 has been used in the detection of molecules through the improvement of surface-enhanced Raman scattering (SERS)
Molecular Mechanism
It is known that Pyrromethene 580 can provide peak conversion efficiencies of 38% at 552 nm and 32% at 571 nm , suggesting that it may interact with biomolecules at these wavelengths
Temporal Effects in Laboratory Settings
In laboratory settings, Pyrromethene 580 has shown stability over time. After 20,000 pulses at 0.6J/cm2, the output energy of Pyrromethene 580 had reduced by only 34%. After 20,000 pulses at 75mJ/cm2, the output energy had reduced by approximately 33% . This suggests that Pyrromethene 580 has a long-term effect on cellular function in in vitro or in vivo studies.
特性
IUPAC Name |
5,11-dibutyl-2,2-difluoro-4,6,8,10,12-pentamethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33BF2N2/c1-8-10-12-19-14(3)21-16(5)22-15(4)20(13-11-9-2)18(7)27(22)23(24,25)26(21)17(19)6/h8-13H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWUUMDJCWNZHAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=C(C(=C2C(=C3[N+]1=C(C(=C3C)CCCC)C)C)C)CCCC)C)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33BF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151486-56-5 | |
| Record name | [[(4-Butyl-3,5-dimethyl-1H-pyrrol-2-yl)(4-butyl-3,5-dimethyl-2H-pyrrol-2-ylidene)methyl]methane](difluoroborane) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Pyrromethene 580?
A: Pyrromethene 580 has the molecular formula C22H33BF2N2 and a molecular weight of 386.31 g/mol [].
Q2: Are there any unique structural features of Pyrromethene 580?
A: Yes. The crystal structure of Pyrromethene 580 reveals two molecules in the asymmetric unit. The dihedral angle between the bora-s-indacene rings of these two molecules is 80.2° [].
Q3: What makes Pyrromethene 580 suitable for solid-state dye laser applications?
A: Pyrromethene 580 demonstrates good compatibility with various solid host matrices, including epoxy resins [], modified polymethyl methacrylate (PMMA) [, , ], and polymer-filled microporous glass (PFMPG) []. These matrices provide a stable environment for the dye, enabling efficient laser emission.
Q4: How does the performance of Pyrromethene 580 in PFMPG compare to traditional PMMA matrices?
A: Pyrromethene 580 exhibits superior performance in PFMPG compared to PMMA. This hybrid matrix demonstrates reduced thermal lensing, leading to higher laser efficiency and longer service life [].
Q5: How does Pyrromethene 580 contribute to the development of compact and efficient solid-state lasers?
A: When incorporated into a distributed feedback (DFB) laser setup utilizing a modified PMMA/nanoporous glass host and pumped by a diode-pumped Nd:LSB microlaser, Pyrromethene 580 enables the generation of ultrashort pulses with high efficiency (∼60%) and impressive temperature stability [].
Q6: How does Pyrromethene 580 compare to other dyes in liquid crystal micro lasers?
A: Pyrromethene 580, when compared to other laser dyes like DCM, pyrromethene 567, pyrromethene 597, and Nile Red, exhibits superior optical gain and photostability in nematic liquid crystal 5CB, making it a suitable candidate for liquid crystal micro-lasers [].
Q7: What is the typical emission range of Pyrromethene 580 in laser applications?
A: Pyrromethene 580 typically demonstrates lasing in the yellow-orange region of the spectrum, with peak emission observed around 580 nm [, , ].
Q8: Can the emission of Pyrromethene 580 be tuned?
A: Yes. The emission wavelength of Pyrromethene 580 can be tuned by utilizing different resonator configurations. For instance, incorporating a Lyot filter into a three-mirror cavity enabled tuning over a 62 nm range (545-607 nm) [].
Q9: What factors influence the lasing efficiency of Pyrromethene 580?
A: Several factors, including dye concentration, pump energy, resonator feedback, and the choice of host matrix, can significantly influence the lasing efficiency and lifetime of Pyrromethene 580 [, , ].
Q10: How does Pyrromethene 580 contribute to nitric oxide (NO) fluorescence studies?
A: Pyrromethene 580 exhibits high conversion efficiency near 572.5 nm, a wavelength crucial for NO fluorescence studies. This enhanced efficiency improves the signal-to-noise ratio, leading to more accurate and sensitive NO measurements [].
Q11: Can Pyrromethene 580 participate in energy transfer processes?
A: Yes. Studies demonstrate efficient radiative energy transfer from Pyrromethene 580 to acceptor molecules like Cresyl Violet 670 in ethanol solutions. This energy transfer enhances the fluorescence intensity of the acceptor, opening possibilities for developing novel light-emitting systems [, ].
Q12: What is the dominant mechanism of energy transfer from Pyrromethene 580 to Cresyl Violet 670?
A: Research indicates that radiative energy transfer is the dominant mechanism responsible for the observed energy transfer between Pyrromethene 580 (donor) and Cresyl Violet 670 (acceptor) in ethanol solutions [, ].
Q13: Are there applications of Pyrromethene 580 beyond lasers?
A: While predominantly known for its use in lasers, Pyrromethene 580 shows promise in other areas. For example, it serves as a fluorescent dopant in ferroelectric liquid crystal microlasers, enabling electric field tuning of the lasing wavelength [].
Q14: How does Pyrromethene 580 contribute to luminescent solar concentrators (LSCs)?
A: Research explores the potential of Pyrromethene 580, alongside other dyes, in PMMA matrices for LSC applications. Understanding the spectral properties, reabsorption, and energy transfer processes in these systems is crucial for optimizing LSC performance [, ].
Q15: What are some limitations of using Pyrromethene 580 in laser applications?
A: Despite its many advantages, Pyrromethene 580 faces challenges related to photostability, particularly under intense and prolonged irradiation. Research focuses on improving its stability through modifications to the dye structure or by incorporating it into robust host matrices [, , ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


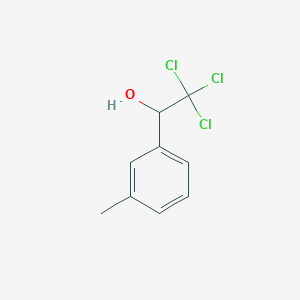
![6-Ethyl-2-phenyl-4,5,6,7-tetrahydrofuro[2,3-c]pyridine](/img/structure/B1643564.png)
![4,4,6',10',10',13'-Hexamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,11'-3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane]-9,14'-dione](/img/structure/B1643575.png)
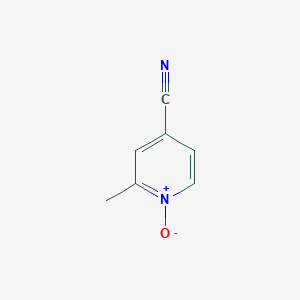
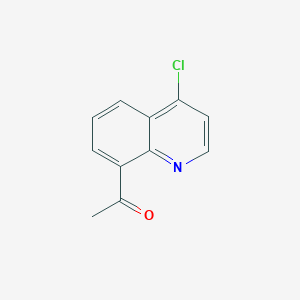
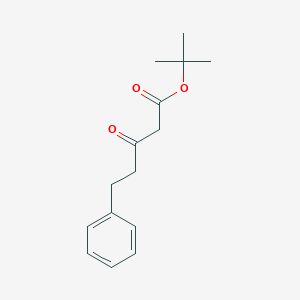

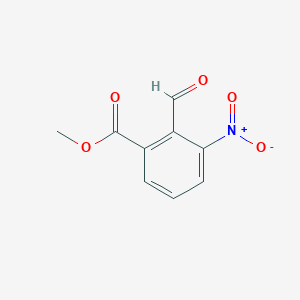


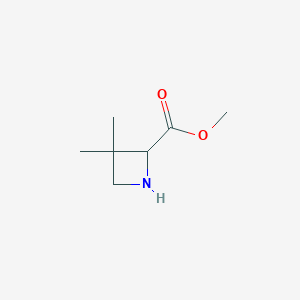
![3'-(Bromomethyl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B1643609.png)
![5-[(2E,5E)-2,5-bis[(2Z)-2-(1,1,3-trimethylbenzo[e]indol-2-ylidene)ethylidene]cyclopentylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B1643613.png)
